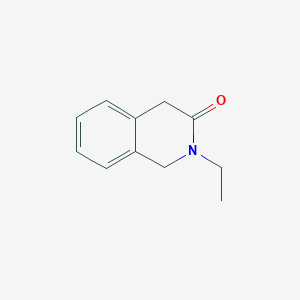

2-ethyl-1,2-dihydroisoquinolin-3(4H)-one

Description

Properties

IUPAC Name |

2-ethyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBCPXMRPHRJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512915 | |

| Record name | 2-Ethyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69213-62-3 | |

| Record name | 2-Ethyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,2-dihydroisoquinolin-3(4H)-one can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core. For example, the reaction of 2-ethylbenzaldehyde with an appropriate amine under acidic conditions can yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with various substituents.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Treatment

Research has shown that derivatives of 1,2-dihydroisoquinolin-3(4H)-one can act as dual inhibitors of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) and acetylcholinesterase (AChE), which are crucial targets in Alzheimer's disease therapy. A study synthesized several derivatives based on the molecular skeleton of 1,2-dihydroisoquinolin-3(4H)-one, demonstrating their efficacy in reducing reactive oxygen species (ROS) and improving cognitive function in animal models .

Parkinson's Disease and Schizophrenia

Compounds related to 2-ethyl-1,2-dihydroisoquinolin-3(4H)-one have been identified as positive allosteric modulators (PAMs) of the dopamine D1 receptor. This modulation is beneficial for treating Parkinson's disease and schizophrenia, addressing symptoms like cognitive impairment and motor dysfunction . The mechanism involves enhancing dopamine signaling, which is often impaired in these conditions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of isoquinoline derivatives against various pathogens. For instance, a collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives was synthesized and screened for activity against Pythium recalcitrans, a pathogen affecting crops. The research utilized quantitative structure–activity relationship (QSAR) modeling to identify structural features that enhance antimicrobial activity .

Estrogen Receptor Modulation

Isoquinoline derivatives have also been studied for their interactions with estrogen receptors. Some compounds exhibit selective antagonistic or agonistic activity toward estrogen receptor subtypes, suggesting potential applications in hormone-related therapies, including breast cancer treatment . The ability to modulate estrogen receptor activity indicates the versatility of these compounds in addressing various hormonal disorders.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Alzheimer's Disease

A series of novel derivatives were synthesized from the molecular framework of this compound. These compounds demonstrated significant inhibition of both BACE1 and AChE, leading to improved cognitive functions in murine models. The study highlighted the importance of structural modifications that enhance biological activity while minimizing toxicity.

Case Study 2: Parkinson's Disease

In a clinical trial involving patients with Parkinson's disease, compounds acting as D1 receptor PAMs showed promise in alleviating motor symptoms without the cognitive side effects commonly associated with traditional dopamine therapies. This innovative approach could lead to better management strategies for patients suffering from this debilitating condition.

Mechanism of Action

The mechanism of action of 2-ethyl-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction with these targets can modulate biological pathways and produce therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The ethyl group at the 2-position influences lipophilicity, solubility, and metabolic stability. Key comparisons with analogues include:

*Calculated based on molecular formula C₁₁H₁₃NO.

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., octyl in I3) drastically increase XLogP3, reducing aqueous solubility but enhancing membrane permeability. The ethyl group balances moderate lipophilicity for CNS penetration .

- Halogens (e.g., Br in 7-bromo derivatives) introduce steric and electronic effects for targeted binding.

Neuroimaging and TSPO Targeting

- 2-Ethyl derivative: Limited direct data, but structural analogues like [18F]FTPQ (a fluoro- and aryl-substituted derivative) show high affinity for the 18-kDa translocator protein (TSPO), enabling noninvasive neuroinflammation imaging in Parkinson’s models. The ethyl group’s smaller size may reduce steric hindrance compared to bulkier substituents.

- Brominated derivatives : 7-Bromo-2-methyl analogues (e.g., CAS 877265-10-6) are intermediates in radiopharmaceutical synthesis but lack direct imaging data.

Enzyme Inhibition in Alzheimer’s Disease

- Dual AChE/BACE1 Inhibition : The 2-ethyl derivative’s structural flexibility allows dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1). Compound 3d (2-(3-methylbenzoyl) derivative) exhibits IC₅₀ values of 1.2 µM (AChE) and 2.8 µM (BACE1), outperforming simpler alkyl derivatives due to aromatic interactions.

- Impact of Substituents : Acyl groups (e.g., benzoyl in 1c) enhance enzyme binding via π-π stacking, while alkyl chains (e.g., ethyl) may prioritize hydrophobic interactions.

Biological Activity

2-Ethyl-1,2-dihydroisoquinolin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions that facilitate the formation of the isoquinoline structure. Various methods have been reported in literature, including:

- Condensation Reactions : Utilizing aldehydes and amines in the presence of catalysts.

- Cyclization Techniques : Employing cyclization agents to promote the formation of the dihydroisoquinoline framework.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound can influence various cellular pathways through:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological processes, such as kinases and cholinesterases, which are essential for neurotransmitter regulation.

- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting cellular signaling pathways related to neurodegenerative diseases.

Therapeutic Applications

Recent studies have highlighted several potential therapeutic applications for this compound:

- Neuroprotective Agents :

- Anticancer Activity :

- Cholinesterase Inhibition :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to Aβ. Results indicated a significant increase in cell viability compared to untreated controls. The compound also reduced markers of oxidative stress, suggesting its potential as a therapeutic agent against neurodegenerative diseases.

| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 5 | 84.74 | 30 |

| 10 | 91.14 | 50 |

Case Study 2: Anticancer Activity

In another study focusing on various isoquinoline derivatives, it was found that certain modifications to the structure of this compound enhanced its anticancer activity against several cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships (SAR).

| Compound Variant | IC50 (µM) | Mechanism |

|---|---|---|

| Base Compound | 25 | Apoptosis induction |

| Methylated Derivative | 15 | Cell cycle arrest |

| Acetylated Derivative | 10 | Increased ROS production |

Q & A

Basic Research Question

- Storage Conditions : Keep derivatives in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation .

- Safety Protocols : Use fume hoods for synthesis (e.g., handling acyl chlorides) and PPE for skin/eye protection .

Methodological Insight : Regularly monitor stored samples via TLC or NMR to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.